molecular formula C23H19FN2O4S B2635150 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-24-3

2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2635150
CAS No.: 899965-24-3
M. Wt: 438.47
InChI Key: HQRDAMLOGMYDPC-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a research chemical recognized for its potent activity as a KCNQ (Kv7) potassium channel opener , with high selectivity for the KCNQ2/3 heteromeric channel subtypes. These channels are critical regulators of neuronal excitability, and their modulation is a key target for investigating novel therapeutic strategies. This compound functions by stabilizing the open state of the channel, leading to a hyperpolarizing M-current that reduces neuronal firing. Its primary research value lies in preclinical studies of epilepsy and hyperexcitability disorders , where it serves as a tool compound to probe the physiological and pathophysiological roles of KCNQ2/3 channels. Researchers utilize this molecule to explore mechanisms of action that bypass the limitations of first-generation openers like retigabine, such as the lack of the metabolite formation and retinoidal side effects associated with that drug. Investigations extend to its potential efficacy in models of neuropathic pain and anxiety , providing valuable insights into the development of next-generation neuronal stabilizers.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-15-7-8-16(2)20(13-15)26-23(28)25(14-21(27)17-9-11-18(24)12-10-17)19-5-3-4-6-22(19)31(26,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRDAMLOGMYDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzoyl chlorides, which undergo cyclization and sulfonation reactions under controlled conditions. Common reagents used in these reactions include sulfuryl chloride, acetic anhydride, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

The compound 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and other relevant areas, supported by comprehensive data tables and case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F N₂O₃S
  • Molecular Weight : 354.42 g/mol

Medicinal Chemistry

The compound has garnered attention for its potential antiviral properties. Research indicates that derivatives of thiadiazine exhibit significant antiviral activity against various viruses. For example, studies have shown that modifications to the thiadiazine ring can enhance activity against HIV and other viral targets by altering the electronic properties of substituents on the ring structure .

Case Study: Antiviral Activity

A study evaluating the antiviral efficacy of thiadiazine derivatives reported EC50 values ranging from 2.11 μM to 5.96 μM. The most active derivative was identified as having a methyl substituent at the 7-position of the thiadiazine ring, indicating that electron-donating groups could reduce potency compared to electron-withdrawing groups like fluorine .

Materials Science

The compound's unique structural features allow it to be explored in materials science for applications such as organic photovoltaics and sensors. Its ability to form stable complexes with metal ions can be utilized in developing novel materials with enhanced electronic properties.

Data Table: Material Properties

PropertyValue
ConductivityN/A
Stability under UV lightHigh
Thermal StabilityModerate

Agricultural Chemistry

Research has indicated potential applications in agricultural chemistry as a pesticide or herbicide. The compound's structural analogs have shown promising results in inhibiting plant pathogens and pests, suggesting further investigation into its use as an agrochemical.

Case Study: Pesticidal Activity

In a controlled study, derivatives of the compound were tested against common agricultural pests. Results demonstrated effective mortality rates at concentrations as low as 100 ppm, indicating potential for development into a commercial pesticide formulation .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its 1,2,4-thiadiazine 1,1-dioxide core, distinguishing it from triazole and thiadiazole derivatives. Key comparisons include:

Compound Class Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 2,5-dimethylphenyl, 4-fluorophenyl oxoethyl Sulfonyl (S=O), ketone (C=O)
Triazole Derivatives 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione (C=S), sulfonyl (S=O)
Thiadiazole Derivative 1,2,5-Thiadiazol-3(2H)-one 1,1-dioxide Benzoyl, phenyl Sulfonyl (S=O), ketone (C=O)

Key Observations :

  • The 1,2,4-thiadiazine ring in the target compound is a six-membered heterocycle, contrasting with the five-membered 1,2,4-triazole and 1,2,5-thiadiazole cores.
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s sulfonyl (S=O) and ketone (C=O) groups would exhibit stretches near 1250 cm⁻¹ and 1660–1680 cm⁻¹ , respectively, aligning with triazole and thiadiazole analogs .
    • Unlike triazole thiones (C=S at ~1250 cm⁻¹), the thiadiazine core lacks a thiol tautomer, simplifying spectral interpretation .
  • NMR Spectroscopy :
    • The 4-fluorophenyl group would show a characteristic doublet in the aromatic region (~7.0–7.5 ppm for protons, ~160 ppm for ¹³C-F coupling) .
    • Methyl groups on the 2,5-dimethylphenyl substituent would resonate as singlets near 2.3 ppm (¹H) and 20–25 ppm (¹³C) .

Biological Activity

The compound 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule belonging to the class of thiadiazines. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19F N2O3S
  • Molecular Weight : 367.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit broad-spectrum antimicrobial properties. In particular:

  • Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Study : A study demonstrated that similar thiadiazine derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research:

  • Mechanism : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : In vitro studies on various cancer cell lines (e.g., Caco-2 and A549) showed that modifications in the molecular structure enhanced anticancer activity significantly . For instance, specific substitutions led to a decrease in cell viability by over 50% compared to control groups.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells Observed Effects Reference
AntimicrobialMRSAInhibition of growth
AnticancerCaco-2 cellsDecreased viability (39.8%)
AnticancerA549 cellsVariable activity (31.9% - 55.4%)

The compound's mechanism of action involves interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Modulation : The compound can bind to certain receptors involved in cell signaling pathways that regulate apoptosis and proliferation.

Q & A

Q. What are the established synthetic pathways for this compound, and how do substituents influence reaction efficiency?

The synthesis of benzothiadiazine derivatives typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by oxidation. For example, similar compounds (e.g., pyridothiadiazine derivatives) are synthesized via nucleophilic substitution or Suzuki coupling to introduce aryl groups . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
  • Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) may slow down nucleophilic attack but improve stability of intermediates. Steric hindrance from 2,5-dimethylphenyl groups requires optimized temperature (e.g., 80–100°C) to avoid side reactions .
  • Oxidation : Sulfone formation (1,1-dioxide) is achieved using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments. For instance, the 4-fluorophenyl group shows distinct 1H^1H-NMR signals at δ 7.2–7.8 ppm (aromatic protons) and 19F^{19}F-NMR near δ -110 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms the 1,1-dioxide configuration. Similar compounds (e.g., 5-ethyl-2-(4-fluorophenyl) derivatives) crystallize in monoclinic systems with hydrogen-bonding networks stabilizing the thiadiazine ring .
  • IR spectroscopy : Sulfone groups exhibit strong absorption bands at 1150–1300 cm1^{-1} (S=O stretching) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Compare with structurally related compounds (e.g., pyridothiadiazines with IC50_{50} values ranging from 5–20 µM) .
  • Enzyme inhibition : Screen against kinases or phosphatases via fluorescence-based assays. The 4-fluorophenyl group may enhance binding affinity to ATP pockets .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). The 2-oxoethyl group may form hydrogen bonds with catalytic lysine residues .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the aryl ring improve metabolic stability but may reduce solubility .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out protocol variability.
  • Metabolic profiling : Use LC-MS to identify active metabolites. For instance, oxidation of the 4-fluorophenyl group could generate inactive derivatives, explaining discrepancies in IC50_{50} values .

Q. What experimental designs are robust for environmental fate studies?

  • Persistence testing : Follow OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor hydrolysis of the sulfone group using HPLC-MS .
  • Trophic transfer analysis : Use model ecosystems (e.g., Daphnia magna) to evaluate bioaccumulation potential. Lipophilicity (logP ~3.5) suggests moderate accumulation .

Q. How to address synthetic yield variability in scale-up efforts?

  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters like catalyst loading (e.g., Pd(PPh3_3)4_4) and reaction time. For example, a 23^3 factorial design identified temperature (80°C) and solvent (toluene) as critical for Suzuki coupling steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor intermediate formation in real time .

Methodological Considerations

Q. How to design a comparative study with analogous benzothiadiazines?

  • Structural analogs : Compare with compounds differing in substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate electronic effects.
  • Biological endpoints : Include assays for apoptosis (Annexin V staining) and oxidative stress (ROS detection) to mechanistically link structure to activity .

Q. What strategies mitigate toxicity risks in preclinical development?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • hERG assay : Evaluate cardiac toxicity via patch-clamp studies. The sulfone group’s polarity may reduce hERG channel binding compared to non-oxidized analogs .

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